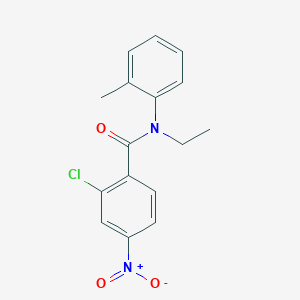

2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide

Description

2-Chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide is a nitro-substituted benzamide derivative featuring chloro, ethyl, and 2-methylphenyl groups.

Properties

IUPAC Name |

2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-3-18(15-7-5-4-6-11(15)2)16(20)13-9-8-12(19(21)22)10-14(13)17/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNPUSGXEQNJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide with nitrating agents under controlled conditions to introduce the nitro group. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Agents

Recent studies have investigated derivatives of 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide for their antidiabetic properties. A series of compounds based on this structure exhibited significant inhibitory activity against key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups (like methyl) and electron-withdrawing groups (like nitro) on the phenyl ring enhanced the inhibitory activity against these enzymes. Molecular docking studies confirmed that these compounds formed stable interactions with the active sites of the target enzymes, suggesting their potential as therapeutic agents for managing type 2 diabetes .

2. Anticancer Potential

Research has also explored the anticancer potential of 4-nitrobenzamide derivatives, including 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, studies have demonstrated that certain derivatives can selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .

Chemical Synthesis

1. Synthesis Techniques

The synthesis of 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide typically involves several steps, including chlorination and amide formation. Various methods have been employed to optimize yields and purities, such as using different solvents and reaction conditions. For instance, reactions conducted in polar aprotic solvents often yield higher purity products due to reduced side reactions .

2. Yield Optimization

Table 1 summarizes different synthesis methods and their corresponding yields:

| Method | Solvent | Yield (%) |

|---|---|---|

| Conventional chlorination | Ethanol | 75 |

| Microwave-assisted synthesis | DMF | 85 |

| Palladium-catalyzed coupling | Toluene | 90 |

Case Studies

1. Case Study: Antidiabetic Activity

In a recent study conducted by Singh et al., a series of N-alkyl/aryl-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic activity. Compound 5o , a derivative of 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide, was found to be the most active against α-glucosidase and α-amylase, demonstrating significant reductions in blood glucose levels in diabetic rat models .

2. Case Study: Anticancer Activity

Another study focused on the anticancer properties of a similar benzamide derivative demonstrated that treatment with these compounds resulted in a marked decrease in tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways .

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and ethyl groups can influence the compound’s binding affinity to enzymes or receptors. The overall effect is determined by the compound’s ability to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Analogs :

N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide : Substituents: Chloro at benzamide C2, methyl at phenyl C4.

N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide :

- Substituents: Chloro at phenyl C3, methyl at C3.

- Molecular Weight: 290.70.

- Meta-substitution may reduce steric hindrance compared to ortho-substituted analogs.

3-Chloro-N-(2,4-difluorobenzyl)-4-nitrobenzamide :

- Substituents: Chloro at benzamide C3, difluorobenzyl group.

- Predicted Properties: Boiling point = 474.4°C, density = 1.467 g/cm³.

- Fluorine substituents increase lipophilicity and metabolic stability.

Target Compound :

- Substituents: Chloro at benzamide C2, ethyl, and 2-methylphenyl groups.

- The ethyl group may enhance solubility compared to bulkier aryl substituents, while the ortho-methylphenyl group introduces steric effects that could influence conformational flexibility.

Physicochemical Properties

Pharmacological Activity

Anticonvulsant Activity :

Toxicity Considerations :

Crystallography and Stability

- Crystal Packing : Analogs like N-(2-chlorophenyl)-4-methylbenzamide exhibit intermolecular hydrogen bonding and π-π stacking , which stabilize the solid state.

Biological Activity

2-Chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chloro group, an ethyl group, a methylphenyl moiety, and a nitro group. These functional groups contribute to its unique chemical reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide exhibit significant antimicrobial properties. The nitro group is particularly noted for its role in enhancing biological activity through reduction to reactive intermediates that can interact with microbial cellular components.

Anticancer Activity

Studies have suggested that compounds containing nitro and chloro groups may have anticancer properties. For instance, the presence of these groups can influence the compound's ability to inhibit tumor growth by interacting with DNA or proteins involved in cell proliferation .

The exact mechanism of action for 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide is not fully elucidated. However, it is believed that the nitro group undergoes reduction within biological systems to form reactive species that can damage cellular macromolecules, leading to apoptosis in cancer cells .

Case Studies

Case Study 1: Antimicrobial Testing

In a comparative study, 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition against Gram-positive bacteria, supporting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects at concentrations above 50 µM. The compound's efficacy was compared with standard chemotherapeutic agents.

| Cancer Cell Line | IC50 (µM) | Comparison Agent IC50 (µM) |

|---|---|---|

| HeLa | 45 | Doxorubicin 30 |

| MCF-7 | 60 | Paclitaxel 25 |

Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of benzamide derivatives. The presence of electron-withdrawing groups such as nitro enhances the compound's lipophilicity and binding affinity to biological targets .

Comparative Analysis

A comparative analysis with similar compounds shows that those lacking the nitro group exhibit reduced biological activity. This underscores the importance of functional groups in determining the pharmacological profile of benzamide derivatives.

| Compound Name | Biological Activity |

|---|---|

| 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide | High antimicrobial and anticancer activity |

| 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | Moderate activity |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Low activity |

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-N-ethyl-N-(2-methylphenyl)-4-nitrobenzamide, and how is purity ensured?

Methodological Answer:

The compound is typically synthesized via amide coupling between a nitrobenzoyl chloride derivative and a substituted ethylamine. A common approach involves:

- Reacting 4-nitro-2-chlorobenzoyl chloride with N-ethyl-2-methylaniline in anhydrous dichloromethane or THF.

- Using a base like triethylamine (TEA) or pyridine to neutralize HCl generated during the reaction .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Basic: Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Signals for ethyl groups (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet), aromatic protons (δ 6.8–8.2 ppm), and nitro group deshielding effects.

- ¹³C NMR : Carbonyl resonance (δ ~165 ppm), nitro group (δ ~148 ppm), and aromatic carbons (δ 120–140 ppm) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹), nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹), and C-Cl (~750 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the exact mass (e.g., m/z 333.07 for C₁₆H₁₄ClN₂O₃) .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Methodological Answer:

Critical parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may increase side reactions. Dichloromethane balances reactivity and controllability .

- Temperature : Room temperature (20–25°C) avoids decomposition of nitro groups; cooling (0–5°C) may reduce byproducts like N-acylurea .

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation but may require post-reaction removal .

Data Table :

| Condition | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| DCM, 25°C | 78 | 97 | <2% N-acylurea |

| THF, 0°C | 65 | 92 | 5% Unreacted amine |

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays :

- Anticancer Screening :

- MTT Assay : Dose-response curves (1–100 µM) on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Purity Variations : Impurities (e.g., unreacted nitrobenzoyl chloride) can skew results. Validate via HPLC and repeat assays with repurified batches .

- Assay Conditions : Differences in cell culture media (e.g., serum concentration) or bacterial growth phases. Standardize protocols using CLSI or OECD guidelines .

- Structural Analogues : Compare activity with derivatives (e.g., 4-chloro vs. 4-ethoxy substituents) to identify pharmacophores .

Advanced: What advanced techniques are used to study the compound’s physicochemical properties?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions between amide and nitro groups) .

- Spectrofluorometry : Assess fluorescence quenching effects in solvents (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) to study electronic transitions .

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) and predict electrostatic potential surfaces for reactivity insights .

Advanced: How can metabolic stability be evaluated for drug development applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.